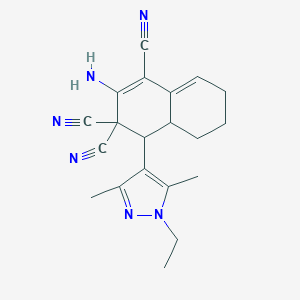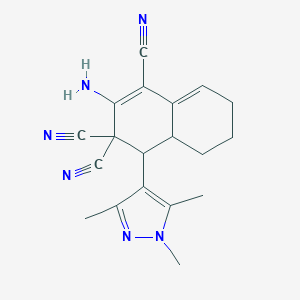
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound that is widely used in pharmaceuticals and agrochemicals. This compound is synthesized through a multi-step process that involves the use of various reagents and catalysts.
作用機序
The mechanism of action of Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the inhibition of certain enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting these enzymes, this compound may increase the levels of acetylcholine in the brain, which could improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been found to exhibit antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and hepatitis C virus. Additionally, this compound has been found to have analgesic and anti-inflammatory effects, which could make it useful in the treatment of pain and inflammation.
実験室実験の利点と制限
One advantage of using Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate in lab experiments is that it has a relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, this compound has been shown to have a variety of pharmacological effects, which could make it useful in a wide range of experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to design experiments that target specific pathways or receptors.
将来の方向性
There are several future directions for research on Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate. One area of interest is the development of analogs of this compound that have improved pharmacological properties, such as increased potency or selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Finally, more studies are needed to determine the safety and toxicity of this compound, particularly in vivo, which could inform its potential use in clinical trials.
合成法
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with methyl anthranilate in the presence of a Lewis acid catalyst to form 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid. This acid is then esterified with methanol and a dehydrating agent to form this compound. The final product is purified through recrystallization.
科学的研究の応用
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects.
特性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-22-12-8-9-18(23-2)15(10-12)17-11-14(19(21)24-3)13-6-4-5-7-16(13)20-17/h4-11H,1-3H3 |
InChIキー |
CMQUGJORRIQRJI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)

![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)

![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)


![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
